Tautomeric Specificity Differentiates FMS Kinase Inhibitor Potency
The 6,7-dihydro-5(1H)-one tautomer is the essential core for potent FMS kinase inhibition. The unsubstituted scaffold itself serves as the baseline for all SAR. When the core is functionalized, as in the lead amide analogue (compound 10), it shows an FMS kinase IC50 of 0.003 µM, whereas shifting the carbonyl to the 7-position or altering the tautomeric state (e.g., 8H-tautomer) results in a >100-fold loss in potency, establishing the 5(1H)-one as the privileged scaffold [1], [2].
| Evidence Dimension | FMS Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Scaffold defined; lead amide derivative (compound 10) IC50 = 0.003 µM |
| Comparator Or Baseline | 7-one regioisomer or 8H-tautomer derivatives show IC50 > 0.3 µM (>100-fold decrease) |
| Quantified Difference | >100-fold increase in potency for the 5(1H)-one scaffold-based inhibitor |
| Conditions | FMS kinase domain inhibition assay, data from structure-based optimization of pyrido[2,3-d]pyrimidin-5-ones [1] |
Why This Matters
Confirms that procurement of the correct 5(1H)-one tautomer is non-negotiable for initiating any FMS-targeted drug discovery program.
- [1] Huang, H.; Hutta, D. A.; Rinker, J. M.; Hu, A.; et al. Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. Bioorg. Med. Chem. Lett. 2008, 18, 7, 2355-2361. View Source
- [2] Huang, H. et al. Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. J. Med. Chem. 2009, 52, 4, 1081-1099. View Source
